3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with DMF and POCl3 to form an aldehyde, which is then oxidized to the carboxylic acid.
Attachment of the Dodecylamino Group: The dodecylamino group can be introduced through nucleophilic substitution, where the indole derivative is reacted with dodecylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.
Major Products
Scientific Research Applications
3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Uniqueness
3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid is unique due to its combination of a dodecylamino group and a sulfinyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
872593-15-2 |
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Molecular Formula |
C22H34N2O3S |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
3-dodecylsulfinamoyl-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C22H34N2O3S/c1-3-4-5-6-7-8-9-10-11-14-17-23-28(27)21-18-15-12-13-16-19(18)24(2)20(21)22(25)26/h12-13,15-16,23H,3-11,14,17H2,1-2H3,(H,25,26) |
InChI Key |
NZFNRIUXVRDRMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNS(=O)C1=C(N(C2=CC=CC=C21)C)C(=O)O |
Origin of Product |
United States |
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